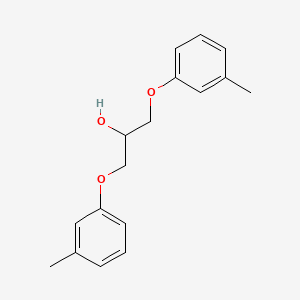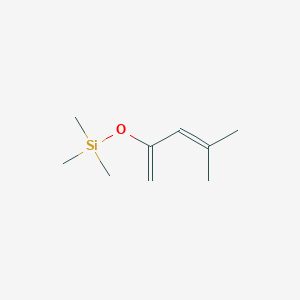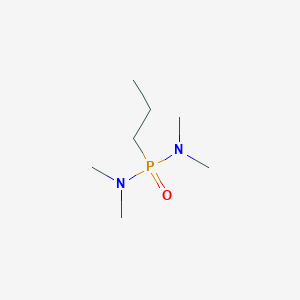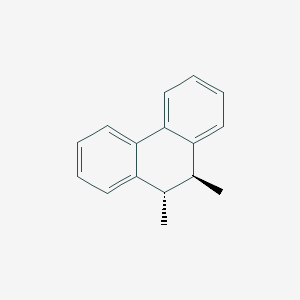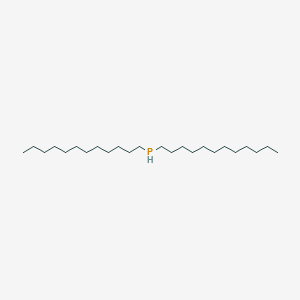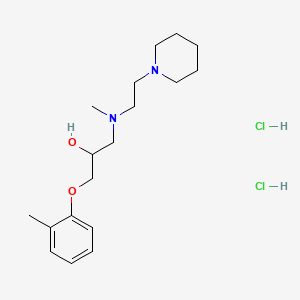
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride is a chemical compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidinoethylamine moiety and the attachment of the o-tolyloxy group. Common reagents might include piperidine, methylating agents, and o-tolyl derivatives. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, utilizing large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool to study biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits pharmacological activity.
Industry: Use in the production of other chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, cellular assays, and in vivo studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other piperidine derivatives, tolyloxy compounds, or amino alcohols. Examples could be:
- 1-(2-Piperidinoethyl)-2-methyl-3-(o-tolyloxy)propane
- 1-(Methyl(2-piperidinoethyl)amino)-2-propanol
- 3-(o-Tolyloxy)-2-propanol
Uniqueness
The uniqueness of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride would lie in its specific combination of functional groups and their spatial arrangement, which could confer unique chemical and biological properties.
Propiedades
Número CAS |
22820-36-6 |
|---|---|
Fórmula molecular |
C18H32Cl2N2O2 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)-3-[methyl(2-piperidin-1-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-16-8-4-5-9-18(16)22-15-17(21)14-19(2)12-13-20-10-6-3-7-11-20;;/h4-5,8-9,17,21H,3,6-7,10-15H2,1-2H3;2*1H |
Clave InChI |
YHJXZBCRVQWVPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(CN(C)CCN2CCCCC2)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


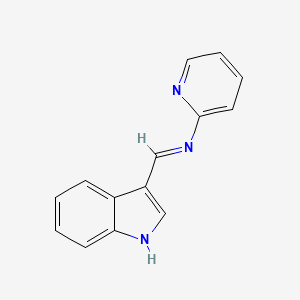


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
